molecular formula C7H11BrF3N B13958139 2-(Bromomethyl)-1-(trifluoromethyl)piperidine

2-(Bromomethyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13958139
M. Wt: 246.07 g/mol
InChI Key: DKPQIOYVXUXRNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(trifluoromethyl)piperidine typically involves the introduction of the bromomethyl and trifluoromethyl groups onto a piperidine ring. One common method is the bromination of a piperidine derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Formation of new derivatives with various functional groups replacing the bromomethyl group.

    Oxidation Products: Formation of oxides or hydroxylated derivatives.

    Reduction Products: Formation of dehalogenated or partially reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-(trifluoromethyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(trifluoromethyl)piperidine involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Chloromethyl)-1-(trifluoromethyl)piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Trifluoromethyl)piperidine: Lacks the bromomethyl group, only has the trifluoromethyl group.

Uniqueness

2-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and properties

Properties

Molecular Formula

C7H11BrF3N

Molecular Weight

246.07 g/mol

IUPAC Name

2-(bromomethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H11BrF3N/c8-5-6-3-1-2-4-12(6)7(9,10)11/h6H,1-5H2

InChI Key

DKPQIOYVXUXRNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CBr)C(F)(F)F

Origin of Product

United States

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